molecular formula C20H36O8Si3 B6324156 3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione CAS No. 161205-23-8

3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione

Cat. No.: B6324156
CAS No.: 161205-23-8
M. Wt: 488.7 g/mol
InChI Key: YWAMOQYJHDCRLS-UHFFFAOYSA-N
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Description

3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione is a complex organosilicon compound It features multiple silyl groups and oxolane-2,5-dione moieties, making it an interesting subject for study in various fields of chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione typically involves multiple steps:

    Formation of the oxolane-2,5-dione moiety: This can be achieved through the reaction of maleic anhydride with a suitable alcohol under acidic conditions.

    Introduction of the propyl-dimethylsilyl group: This step involves the reaction of the oxolane-2,5-dione derivative with a propyl-dimethylsilyl chloride in the presence of a base such as triethylamine.

    Sequential silylation: The intermediate product is then subjected to further silylation reactions using dimethylsilyl chloride and a base to introduce the additional silyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione has several scientific research applications:

    Polymer Chemistry: It can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers with unique properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific mechanical or chemical properties.

    Biological Research: Its potential biocompatibility and reactivity make it a subject of interest for drug delivery systems and other biomedical applications.

    Industrial Applications: It can be used in the production of coatings, adhesives, and sealants due to its reactive silyl groups.

Comparison with Similar Compounds

Similar Compounds

    3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-trimethylsilyl]oxy-trimethylsilyl]oxy-trimethylsilyl]propyl]oxolane-2,5-dione: Similar structure but with trimethylsilyl groups instead of dimethylsilyl groups.

    3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-methylsilyl]oxy-methylsilyl]oxy-methylsilyl]propyl]oxolane-2,5-dione: Similar structure but with methylsilyl groups instead of dimethylsilyl groups.

Uniqueness

The uniqueness of 3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione lies in its multiple dimethylsilyl groups, which provide a high degree of reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of advanced materials and polymers.

Properties

IUPAC Name

3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O8Si3/c1-29(2,11-7-9-15-13-17(21)25-19(15)23)27-31(5,6)28-30(3,4)12-8-10-16-14-18(22)26-20(16)24/h15-16H,7-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAMOQYJHDCRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC1CC(=O)OC1=O)O[Si](C)(C)O[Si](C)(C)CCCC2CC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

161205-23-8
Details Compound: Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]-
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161205-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID301100048
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161205-23-8
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione
Reactant of Route 3
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione
Reactant of Route 4
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione
Reactant of Route 5
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione
Reactant of Route 6
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione

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